molecular formula C21H30N4O4 B11157302 N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide

Cat. No.: B11157302
M. Wt: 402.5 g/mol
InChI Key: OGPRMUASBHWPJY-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydrofuran moiety, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethylamine, which is then reacted with a suitable piperidine derivative. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]piperidine-1,4-dicarboxamide

InChI

InChI=1S/C21H30N4O4/c1-24(2)21(28)25-11-9-15(10-12-25)19(26)23-18-8-4-3-7-17(18)20(27)22-14-16-6-5-13-29-16/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

OGPRMUASBHWPJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origin of Product

United States

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